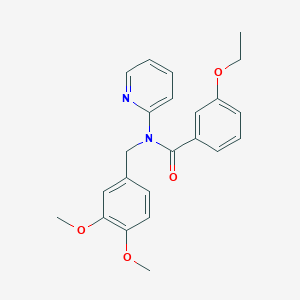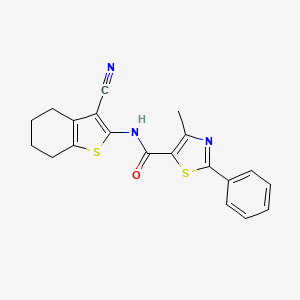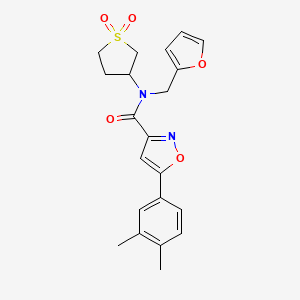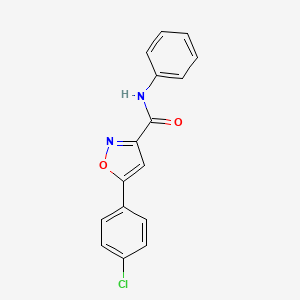![molecular formula C17H17ClN2O2S B14986057 5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14986057.png)
5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiazole ring, and various substituents that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the thiazole moiety, and the incorporation of the carboxamide group. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Incorporation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran-thiazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: A compound with similar structural features, known for its antimicrobial properties.
3,6-dimethyl-1-benzofuran-2-carboxamide: A related benzofuran derivative with different substituents.
2-(2-methyl-1,3-thiazol-4-yl)ethylamine: A thiazole derivative with similar functional groups.
Uniqueness
5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H17ClN2O2S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-chloro-3,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-9-6-15-13(7-14(9)18)10(2)16(22-15)17(21)19-5-4-12-8-23-11(3)20-12/h6-8H,4-5H2,1-3H3,(H,19,21) |
Clave InChI |
WGAFYHAKQMUUHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCCC3=CSC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide](/img/structure/B14985974.png)

![N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14985989.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B14986004.png)


![1-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B14986031.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986041.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986061.png)
![5-(3,4-dimethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14986062.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B14986065.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B14986085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986088.png)
